molecular formula C17H23NO5 B13494811 Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate

Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate

Cat. No.: B13494811
M. Wt: 321.4 g/mol
InChI Key: ODNVCBRKSMFKKT-UHFFFAOYSA-N
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Description

Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate is a synthetic organic compound with the molecular formula C15H19NO4 and a molecular weight of 277.32 g/mol . This compound is characterized by the presence of a benzyl group, a carbamate group, and a propargyl ether moiety. It is used in various chemical and biological applications due to its unique structural features.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate typically involves the reaction of benzyl chloroformate with 2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethanol in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The reaction mixture is stirred at room temperature for several hours until the reaction is complete .

Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by using larger quantities of reactants and solvents. The reaction is typically carried out in a reactor equipped with a stirring mechanism and temperature control. The product is purified by distillation or recrystallization to obtain a high-purity compound suitable for further applications .

Chemical Reactions Analysis

Types of Reactions: Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate involves its interaction with specific molecular targets. The propargyl ether moiety can undergo click chemistry reactions with azide-containing compounds, forming stable triazole linkages. This property is exploited in bioconjugation and drug delivery applications. The carbamate group can be hydrolyzed to release the active amine, which can interact with biological targets such as enzymes or receptors .

Comparison with Similar Compounds

Uniqueness: Benzyl (2-(2-(2-(prop-2-yn-1-yloxy)ethoxy)ethoxy)ethyl)carbamate is unique due to its combination of a benzyl group, a carbamate group, and a propargyl ether moiety. This combination allows it to participate in a wide range of chemical reactions and makes it a valuable intermediate in organic synthesis and bioconjugation .

Properties

Molecular Formula

C17H23NO5

Molecular Weight

321.4 g/mol

IUPAC Name

benzyl N-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethyl]carbamate

InChI

InChI=1S/C17H23NO5/c1-2-9-20-11-13-22-14-12-21-10-8-18-17(19)23-15-16-6-4-3-5-7-16/h1,3-7H,8-15H2,(H,18,19)

InChI Key

ODNVCBRKSMFKKT-UHFFFAOYSA-N

Canonical SMILES

C#CCOCCOCCOCCNC(=O)OCC1=CC=CC=C1

Origin of Product

United States

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